2,5-Dibromo-4-(hydroxymethyl)thiazole
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Overview
Description
2,5-Dibromo-4-(hydroxymethyl)thiazole is a heterocyclic compound belonging to the thiazole family. It is characterized by the presence of two bromine atoms and a hydroxymethyl group attached to the thiazole ring.
Biochemical Analysis
Biochemical Properties
2,5-Dibromo-4-(hydroxymethyl)thiazole plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes by binding to their active sites, thereby altering their activity. This compound’s interactions with proteins can lead to changes in protein conformation and function, which can have downstream effects on cellular processes .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and context. In some cell types, it has been shown to influence cell signaling pathways, leading to altered gene expression and cellular metabolism. For example, it can modulate the activity of signaling molecules such as kinases and phosphatases, which play crucial roles in cell growth, differentiation, and apoptosis . Additionally, this compound can affect the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and utilization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. This binding can result in conformational changes that affect the activity of these biomolecules. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade under certain conditions, leading to the formation of byproducts that may have different biological activities . Additionally, prolonged exposure to this compound can result in adaptive cellular responses, such as changes in gene expression and protein activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal or beneficial effects, while at higher doses, it can exhibit toxic or adverse effects. For example, high doses of this compound have been associated with hepatotoxicity and nephrotoxicity in animal studies . It is important to determine the threshold doses that elicit specific biological responses to optimize its use in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. This compound can affect metabolic flux by altering the activity of key enzymes involved in metabolic pathways, leading to changes in metabolite levels . Understanding these metabolic interactions is crucial for predicting the pharmacokinetics and pharmacodynamics of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For instance, it may be transported into cells via specific membrane transporters and subsequently distributed to various organelles, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, where it interacts with target biomolecules . The localization of this compound within cells can affect its activity and function, as well as its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibromo-4-(hydroxymethyl)thiazole typically involves the bromination of 4-(hydroxymethyl)thiazole. The reaction is carried out using bromine or a bromine source under controlled conditions to ensure selective bromination at the 2 and 5 positions of the thiazole ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the bromine atoms can lead to the formation of 4-(hydroxymethyl)thiazole.
Substitution: The bromine atoms in this compound can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under appropriate conditions.
Major Products:
Scientific Research Applications
2,5-Dibromo-4-(hydroxymethyl)thiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,5-Dibromo-4-(hydroxymethyl)thiazole involves its interaction with specific molecular targets and pathways. The bromine atoms and hydroxymethyl group play a crucial role in its reactivity and biological activity. The compound can interact with enzymes, proteins, and other biomolecules, leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison: 2,5-Dibromo-4-(hydroxymethyl)thiazole is unique due to the presence of both bromine atoms and a hydroxymethyl group, which confer distinct chemical and biological properties. Compared to 2,5-Dibromo-4-methylthiazole, the hydroxymethyl group in this compound enhances its reactivity and potential for further functionalization. Similarly, the presence of bromine atoms differentiates it from 5-(hydroxymethyl)thiazole, making it more suitable for specific applications .
Properties
IUPAC Name |
(2,5-dibromo-1,3-thiazol-4-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Br2NOS/c5-3-2(1-8)7-4(6)9-3/h8H,1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYBQIWVOTDMGEP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(SC(=N1)Br)Br)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Br2NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00586056 |
Source
|
Record name | (2,5-Dibromo-1,3-thiazol-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00586056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.95 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
934236-32-5 |
Source
|
Record name | (2,5-Dibromo-1,3-thiazol-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00586056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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